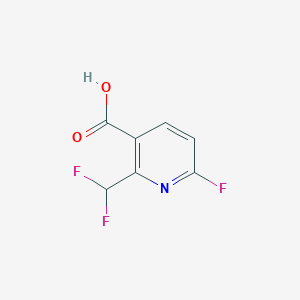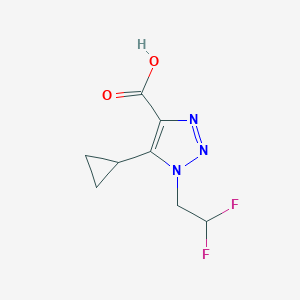
3-(2-Methylpentyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpentyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of 3-(2-Methylpentyl)piperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Industrial production methods often focus on optimizing yield and simplifying processes to ensure cost-effectiveness .
Chemical Reactions Analysis
3-(2-Methylpentyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation , and Cp*Ir complexes for N-heterocyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrogenation of pyridine derivatives can lead to the formation of various substituted piperidines .
Scientific Research Applications
3-(2-Methylpentyl)piperidin-3-ol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . These compounds are also used in the development of drugs for treating hypertension, Alzheimer’s disease, and other medical conditions . In the industry, piperidine derivatives are utilized in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(2-Methylpentyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, some piperidine derivatives inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism . This inhibition can lead to therapeutic effects in diseases associated with cortisol abnormalities .
Comparison with Similar Compounds
3-(2-Methylpentyl)piperidin-3-ol can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine moiety but differ in their specific substituents and biological activities. For instance, piperine is known for its antioxidant and anticancer properties, while evodiamine exhibits antiproliferative effects on cancer cells . The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which may offer distinct advantages in certain therapeutic applications .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-(2-methylpentyl)piperidin-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-10(2)8-11(13)6-4-7-12-9-11/h10,12-13H,3-9H2,1-2H3 |
InChI Key |
ZPRBHLQHVWFESY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1(CCCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)





![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)


![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)


